molecular formula C21H18N4O4S2 B2874431 N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946358-32-3

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2874431
CAS No.: 946358-32-3
M. Wt: 454.52
InChI Key: DDOVTQYLXXNOBC-UHFFFAOYSA-N
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Description

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, a thiazole ring, and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate, which is then reacted with thiazole derivatives under controlled conditions . The reaction is usually carried out in an aqueous or ethanol solvent at temperatures ranging from 50-60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its combination of benzothiazole, thiazole, and dimethoxybenzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-28-14-7-12(8-15(10-14)29-2)19(27)25-20-22-13(11-30-20)9-18(26)24-21-23-16-5-3-4-6-17(16)31-21/h3-8,10-11H,9H2,1-2H3,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOVTQYLXXNOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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